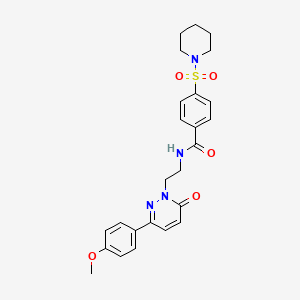
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core linked to a methoxyphenyl group and a piperidinyl sulfonamide , which are known for their diverse biological activities. Its molecular formula is C21H24N4O4S, with a molecular weight of approximately 456.5 g/mol . The presence of the methoxy group is expected to enhance its solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant anticancer properties . In vitro studies have demonstrated that similar pyridazine-based compounds can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy . For example, a study identified a related compound that showed cytotoxic effects on multiple cancer types, indicating a promising avenue for further exploration .
Interaction with Biological Targets
The compound's structure suggests it may interact with several biological targets, including:
- Sigma Receptors : Some studies have reported that compounds with similar structures bind to sigma receptors (sigma-1 and sigma-2), which are implicated in various neurological disorders and cancer . The binding affinity (pKi values around 6.5) indicates potential for neurological applications.
- Serotonin Receptors : Given its structural similarities to known serotonin antagonists, this compound may also interact with serotonin receptors, influencing mood and anxiety pathways .
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Through cyclization reactions involving appropriate precursors.
- Attachment of the Piperidine Sulfonamide Group : This can be achieved via nucleophilic substitution reactions.
Molecular docking studies can help elucidate the compound's binding interactions with target proteins, providing insights into its mechanism of action .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopyridine derivatives | Pyridine core with amine groups | Antimicrobial, anticancer |
| Triazole-based compounds | Triazole ring systems | Antifungal, anti-inflammatory |
| Pyridazinone analogs | Similar core structure | Anticancer |
This comparative analysis highlights the unique pharmacological profile that this compound may possess due to its combination of functional groups .
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in preclinical models. For instance:
- A study conducted on multicellular spheroids demonstrated that related pyridazine derivatives significantly inhibited tumor growth, supporting their potential as anticancer agents .
- Another investigation into its neuropharmacological effects indicated promising results in modulating sigma receptor activity, suggesting applications in treating neurodegenerative diseases .
Eigenschaften
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-34-21-9-5-19(6-10-21)23-13-14-24(30)29(27-23)18-15-26-25(31)20-7-11-22(12-8-20)35(32,33)28-16-3-2-4-17-28/h5-14H,2-4,15-18H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIHMRVBSFTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














